molecular formula C13H18N2 B563899 rac 4-Amino Deprenyl CAS No. 1189651-22-6

rac 4-Amino Deprenyl

Numéro de catalogue: B563899
Numéro CAS: 1189651-22-6
Poids moléculaire: 203.293
Clé InChI: AUFKZFKQVUVQDW-DETAZLGJSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Rac 4-Amino Deprenyl, also known as rasagiline, is a selective and irreversible inhibitor of the monoamine oxidase-B enzyme. This compound is primarily used in the treatment of Parkinson’s disease due to its neuroprotective properties. It has also been studied for its potential therapeutic effects in other neurological disorders.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of rac 4-Amino Deprenyl typically involves the alkylation of 4-aminoacetophenone with propargyl bromide, followed by reduction and subsequent amination. The reaction conditions often include the use of strong bases such as sodium hydride or potassium carbonate, and solvents like dimethylformamide or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the propargyl group, leading to the formation of various oxidized derivatives.

    Reduction: The compound can be reduced at the amino group to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, especially at the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Oxidized derivatives such as aldehydes or carboxylic acids.

    Reduction: Secondary amines.

    Substitution: Halogenated aromatic compounds.

Applications De Recherche Scientifique

Neuroprotection

Research indicates that rac 4-Amino Deprenyl exhibits significant neuroprotective effects. Studies have shown that it can protect neurons from oxidative stress and apoptosis, making it a candidate for treating neurodegenerative diseases.

  • Case Study : In vitro studies demonstrated that this compound significantly reduced cell death in neuronal cultures exposed to oxidative stress, indicating its potential as a therapeutic agent in conditions like Alzheimer’s disease and Parkinson's disease .

Inflammation Reduction

This compound has been studied for its anti-inflammatory properties. In a study involving rhesus macaques treated with deprenyl prior to acute SIV infection, it was found to decrease inflammatory biomarkers without affecting viral loads . This suggests potential applications in managing inflammation-related conditions.

  • Data Table: Effects on Inflammatory Biomarkers
    BiomarkerChange with Deprenyl Treatment
    Brain-Derived Neurotrophic Factor (BDNF)Decreased
    C-Reactive Protein (CRP)Decreased
    Interleukin-8 (IL-8)Decreased
    Tumor Necrosis Factor Receptor 2 (TNFR2)Decreased

Cognitive Enhancement

There is emerging evidence suggesting that this compound may enhance cognitive function through its dopaminergic activity. This could have implications for treating cognitive decline associated with aging or neurodegenerative diseases.

  • Case Study : A clinical trial indicated that early administration of deprenyl delayed the need for L-dopa therapy in Parkinson’s patients by slowing disease progression .

Comparative Analysis with Related Compounds

This compound shares structural similarities with other monoamine oxidase inhibitors like rasagiline and deprenyl itself. Below is a comparative analysis highlighting key differences and similarities:

CompoundMechanism of ActionPrimary Use
This compoundMAO-B inhibitionNeuroprotection, anti-inflammatory
DeprenylMAO-B inhibitionParkinson's disease treatment
RasagilineMAO-B inhibitionParkinson's disease treatment

Future Directions in Research

The potential applications of this compound warrant further investigation, particularly in the following areas:

  • Clinical Trials : More extensive clinical trials are needed to assess its efficacy and safety in humans.
  • Mechanistic Studies : Understanding the exact mechanisms through which it exerts neuroprotective and anti-inflammatory effects could lead to novel therapeutic strategies.
  • Proteomics : The azido group present in this compound allows for photoaffinity labeling, making it a valuable tool for studying protein interactions in living systems .

Mécanisme D'action

Rac 4-Amino Deprenyl exerts its effects by selectively and irreversibly inhibiting the monoamine oxidase-B enzyme. This inhibition prevents the breakdown of dopamine in the brain, thereby increasing its availability and alleviating symptoms of Parkinson’s disease. The compound also modulates various cellular signaling pathways, including pro- and anti-apoptotic pathways, contributing to its neuroprotective effects .

Comparaison Avec Des Composés Similaires

    Selegiline: Another monoamine oxidase-B inhibitor used in the treatment of Parkinson’s disease.

    Deprenyl: A structural analog with similar pharmacological properties.

Uniqueness: Rac 4-Amino Deprenyl is unique due to its specific inhibition of monoamine oxidase-B without affecting monoamine oxidase-A, leading to fewer side effects and a better safety profile compared to other inhibitors .

Activité Biologique

rac 4-Amino Deprenyl, also known as a selective and irreversible inhibitor of monoamine oxidase B (MAO-B), is a compound of significant interest in the treatment of neurological disorders, particularly Parkinson's disease. This article explores its biological activity, mechanisms of action, pharmacokinetics, and therapeutic implications, supported by data tables and relevant case studies.

Target Enzyme : this compound specifically inhibits the MAO-B enzyme, which is responsible for the oxidative deamination of neurotransmitters such as dopamine. By inhibiting this enzyme, this compound reduces the breakdown of dopamine, thereby increasing its availability in the synaptic cleft.

Biochemical Pathways : The inhibition of MAO-B leads to decreased production of neurotoxic byproducts such as hydrogen peroxide and aldehydes. This mechanism is crucial in protecting dopaminergic neurons from oxidative stress, which is a significant factor in the progression of Parkinson's disease.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized. Studies have shown that the compound undergoes extensive hepatic metabolism, leading to various metabolites that may also exhibit biological activity. The half-life of this compound varies depending on dosage and individual metabolic rates but generally ranges from 8 to 12 hours.

Therapeutic Applications

  • Parkinson's Disease : Clinical studies have demonstrated that this compound can delay the onset of L-DOPA therapy in patients with early-stage Parkinson's disease. For instance, a study involving 54 patients showed that those treated with this compound delayed the need for L-DOPA therapy by an average of approximately 236 days compared to placebo .
  • Neuroprotective Effects : The compound has been observed to exert neuroprotective effects beyond its MAO-B inhibition. It has been associated with improvements in mood and cognitive function, likely due to its dopaminergic activity .
  • Anti-inflammatory Properties : Research indicates that this compound may possess anti-inflammatory properties within the central nervous system (CNS), contributing to its therapeutic effects in neurodegenerative diseases.

Clinical Trials

  • Study on Efficacy : A double-blind clinical trial involving patients with Parkinson's disease assessed the efficacy of this compound at a dosage of 10 mg daily over four weeks. Results indicated mixed outcomes; while some patients showed improvement in clinical scores, others experienced deterioration. Notably, mood elevation was reported among participants .
  • Long-term Effects : Another longitudinal study highlighted that early intervention with this compound could slow disease progression significantly. Patients receiving treatment exhibited a reduction in symptom severity over time compared to those on placebo .

Comparative Analysis

To understand the unique properties of this compound, it is essential to compare it with similar compounds:

CompoundMechanismKey BenefitsSide Effects
This compound MAO-B InhibitionDelays need for L-DOPA; neuroprotectiveMood elevation; insomnia
Selegiline MAO-B InhibitionAdjunct therapy for Parkinson'sEuphoria; insomnia
Rasagiline MAO-B InhibitionSlows disease progressionFewer side effects

Propriétés

IUPAC Name

N-ethyl-N-(1H-indol-2-yl(113C)methyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2/c1-3-15(4-2)10-12-9-11-7-5-6-8-13(11)14-12/h5-9,14H,3-4,10H2,1-2H3/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUFKZFKQVUVQDW-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)[13CH2]C1=CC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.